2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine
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Overview
Description
“2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine” is a chemical compound with the molecular formula C16H11BrN4 . Its molecular weight is 339.19 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromophenyl group attached to an imidazo[2,1-a]phthalazin-6-amine core . The InChI code for this compound is 1S/C16H11BrN4/c17-11-7-5-10(6-8-11)14-9-21-16(19-14)13-4-2-1-3-12(13)15(18)20-21/h1-9H,(H2,18,20) .Physical And Chemical Properties Analysis
“this compound” is a solid compound that should be stored at room temperature . It has a predicted pKb value of 5.49 .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Routes : Researchers have developed efficient synthetic pathways for compounds structurally related to "2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine", emphasizing the generation of novel substituted phthalazinones and benzo[4,5]imidazo[2,1-a]phthalazines through nucleophilic substitution and cyclodehydration processes. These compounds have potential applications in the design of new materials and pharmaceuticals due to their unique chemical structures (Kuznetsov et al., 2006).
Novel Synthesis of Benzimidazoles : Another study highlights the reaction of o-Bromophenyl isocyanide with primary amines under specific catalysis, yielding 1-substituted benzimidazoles. This process underscores the versatility of bromophenyl-based compounds in synthesizing heterocyclic structures with potential biological activity (Lygin & Meijere, 2009).
Biological and Pharmaceutical Applications
Anticonvulsant Activity : A significant application of derivatives similar to "this compound" is in the development of anticonvulsant medications. One study demonstrated that specific derivatives exhibit potent anticonvulsant effects, surpassing the efficacy of some traditional drugs in this category. This suggests potential for developing new treatments for epilepsy and related disorders (Zhang et al., 2017).
Environmental Applications
CO2 Capture : Research into task-specific ionic liquids derived from imidazole compounds, related to "this compound", has shown promising results in carbon dioxide capture. These materials can sequester CO2 reversibly, offering a nonvolatile, water-independent solution for CO2 capture and storage, which is crucial for addressing climate change and industrial emissions (Bates et al., 2002).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The future directions for “2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine” could involve further exploration of its potential biological activities, given the interest in imidazo[1,2-a]pyridine derivatives in pharmacology . More research is needed to fully understand its properties and potential applications.
properties
IUPAC Name |
2-(4-bromophenyl)imidazo[2,1-a]phthalazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4/c17-11-7-5-10(6-8-11)14-9-21-16(19-14)13-4-2-1-3-12(13)15(18)20-21/h1-9H,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCFXOKVYROPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC(=C3)C4=CC=C(C=C4)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320234 |
Source
|
Record name | 2-(4-bromophenyl)imidazo[2,1-a]phthalazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26657428 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
565169-58-6 |
Source
|
Record name | 2-(4-bromophenyl)imidazo[2,1-a]phthalazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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